3-(N-2-Pyridylformimidoyl)indole
Description
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Structure
3D Structure
Properties
CAS No. |
22404-53-1 |
|---|---|
Molecular Formula |
C14H11N3 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
(E)-1-(1H-indol-3-yl)-N-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C14H11N3/c1-2-6-13-12(5-1)11(9-16-13)10-17-14-7-3-4-8-15-14/h1-10,16H/b17-10+ |
InChI Key |
NCWHBIJGCGEJHX-LICLKQGHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/C3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NC3=CC=CC=N3 |
Origin of Product |
United States |
The Enduring Significance of Indole Derivatives in Modern Chemical Research
The indole (B1671886) nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal and materials chemistry. Its prevalence in a vast array of natural products and pharmaceuticals underscores its remarkable versatility as a privileged scaffold. nih.govscirp.org Researchers have extensively explored indole derivatives for a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. ijpbs.comresearchgate.net The ability of the indole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, allows for effective binding to diverse biological targets. ijpbs.com
The development of novel synthetic methodologies to access functionalized indoles remains an active area of research. researchgate.net The functionalization at the C3 position of the indole ring is particularly common, leading to a diverse range of derivatives with tailored properties. One of the most explored avenues is the synthesis of Schiff bases from indole-3-carboxaldehyde (B46971), which have shown significant potential in the development of new therapeutic agents. researchgate.nettandfonline.com
The Strategic Interplay of Pyridine and Formimidoyl Moieties in Ligand Design
The incorporation of a pyridine (B92270) ring and a formimidoyl (imine) linker into the indole (B1671886) scaffold, as seen in 3-(N-2-Pyridylformimidoyl)indole, introduces key features that are highly advantageous in ligand design.
The Pyridine Moiety: The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in coordination chemistry. The nitrogen atom possesses a lone pair of electrons, making it an excellent coordinating agent for a wide variety of metal ions. The resulting metal complexes have found applications in catalysis, materials science, and as potential therapeutic agents. The electronic properties of the pyridine ring can be readily tuned by the introduction of substituents, allowing for fine control over the stability and reactivity of the corresponding metal complexes.
The Formimidoyl Moiety: The formimidoyl group (-CH=N-), also known as an imine or Schiff base linkage, is formed through the condensation of a primary amine with an aldehyde or ketone. This functional group is not merely a passive linker; its nitrogen atom also possesses a lone pair of electrons and can participate in coordination to metal centers. The C=N double bond introduces a degree of conformational rigidity and can be involved in extended π-systems, influencing the electronic and photophysical properties of the molecule. The synthesis of Schiff bases from indole-3-carboxaldehyde (B46971) is a well-established and versatile method for introducing a wide range of functionalities at the C3 position. ijpbs.comresearchgate.net
The combination of the indole, pyridine, and formimidoyl moieties in a single molecule, such as this compound, results in a multidentate ligand with several potential coordination sites. This structural arrangement is of significant interest for the construction of novel coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing.
An Overview of Research Trajectories for the Compound Class
Strategies for Indole Ring Formation and Functionalization
The indole scaffold is a privileged structure in medicinal chemistry and materials science. mdpi.combenthamdirect.com Its synthesis and subsequent functionalization are well-established areas of organic chemistry. The preparation of the key precursor, indole-3-carboxaldehyde, is a critical step towards the synthesis of this compound.
Metal-Catalyzed Indole Syntheses (e.g., Palladium, Silver, Gold Catalysis)
Transition metal catalysis offers powerful and versatile methods for the synthesis and functionalization of indoles. nih.gov Catalysts based on palladium, silver, and gold have been extensively used to construct the indole ring and introduce substituents at various positions. nih.govrsc.orgnih.gov
Palladium Catalysis: Palladium-catalyzed reactions are widely employed for C-C and C-N bond formation, making them highly suitable for indole synthesis. nih.gov For instance, palladium-catalyzed intramolecular cyclization of β-(2-halophenyl)amino-substituted α,β-unsaturated esters provides a route to indole-3-carboxylates. The reaction conditions, including the choice of palladium catalyst and ligands, can significantly influence the reaction's efficiency. For example, the use of P(2-Tol)3 as a ligand can increase the yield of the desired indole product. Another approach involves the palladium-catalyzed carbonylative cyclization of 2-ethynylanilines with nitroarenes to furnish indole-3-carboxamides. rsc.org Furthermore, palladium catalysis can be utilized for the direct carbonylation of indoles with carbon monoxide and arylboronic acids to produce indol-3-yl aryl ketones. acs.org Solid-phase synthesis of indole-3-carboxylates has also been achieved through palladium-catalyzed tandem C,N-arylation of an immobilized enamine. rsc.org
| Catalyst System | Starting Materials | Product | Yield | Reference |
| Pd(OAc)2 / P(2-Tol)3 | Polymer-bound enaminoester | Methylindole 3-carboxylate | 63% | |
| Pd(dba)2 / Xantphos | 2-Ethynylaniline, Nitrobenzene | N-Phenyl-1H-indole-3-carboxamide | 85% | rsc.org |
| Pd(OAc)2 / DPEPhos | Indole, Phenylboronic acid, CO | 3-Benzoylindole | 92% | acs.org |
| Pd2(dba)3·CHCl3 / P(t-Bu)3·HBF4 | Resin-bound enamine, 2-Bromobenzaldehyde | Resin-bound indole-3-carboxylate | Not specified | rsc.org |
Silver Catalysis: Silver catalysts, particularly Ag(I) salts, have proven effective in promoting various indole syntheses. rsc.orgnih.govrsc.orgacs.orgresearchgate.net One notable application is the direct selanylation of indoles at the C3 position. rsc.orgnih.govrsc.orgresearchgate.net This reaction proceeds with high regioselectivity and can be achieved without the need for external ligands. rsc.orgnih.govrsc.orgresearchgate.net Silver(I) catalysis also facilitates a "back-to-front" approach to indole synthesis, starting from pyrrole (B145914) precursors. This method involves the cyclization of pyrrole-tethered ynones and ynols, which proceeds through an unexpected activation of the C-3 position of the pyrrole ring. acs.org
| Catalyst | Starting Materials | Product | Yield | Reference |
| Ag2SO4 | 1-Methylindole, Diphenyl diselenide | 1-Methyl-3-(phenylselanyl)-1H-indole | 87% | rsc.org |
| AgNO3·SiO2 | Pyrrole-tethered ynone | 5-Hydroxy-indole | 38% | acs.org |
Gold Catalysis: Gold catalysts, typically Au(I) complexes, are known for their ability to activate alkynes and allenes, leading to a variety of cyclization and cascade reactions. nih.govnih.govacs.orgrsc.orgacs.org Gold-catalyzed reactions have been successfully applied to the synthesis of fused indole derivatives and functionalized indoles. nih.govnih.gov For example, a gold(I)-catalyzed cascade reaction of aniline (B41778) derivatives bearing a conjugated diyne moiety leads to the formation of indole-fused seven-membered rings. nih.gov Another strategy involves the gold-catalyzed reaction of 3-propargylindoles with olefins, which proceeds through a tandem 1,2-indole migration and cyclopropanation to yield indole-substituted vinylcyclopropanes. acs.org Gold catalysis has also been utilized in the synthesis of 2,3'-biindole (B3050619) derivatives from o-nitroalkynes and indoles. rsc.org
| Catalyst System | Starting Materials | Product | Yield | Reference |
| [Au(IPr)]NTf2 | Aniline with conjugated diyne | Indole-fused seven-membered ring | Good yields | nih.gov |
| BrettPhosAuCl / AgSbF6 | 3-Propargylindole, Styrene | trans-2-Indole-substituted vinylcyclopropane | High yields | acs.org |
| JohnphosAu(MeCN)SbF6 | o-Nitroalkyne, Indole | 2-Indolyl indolone N-oxide | Up to 95% | rsc.org |
Metal-Free Catalysis in Indole Derivatization
While metal catalysis is a dominant strategy, metal-free approaches for indole derivatization offer advantages in terms of cost, toxicity, and environmental impact. These methods often rely on the use of organocatalysts or proceed under catalyst-free conditions. acs.orgnih.gov
A notable example is the visible-light-promoted C-3 formylation of indoles. acs.org This reaction can be catalyzed by an organic dye, such as Rose Bengal, using molecular oxygen as the terminal oxidant and an amine like TMEDA as the one-carbon source. acs.org This method is compatible with a variety of functional groups. acs.org Another metal-free approach involves the direct formylation of indoles with deuterated glyoxylic acid under visible light and air, which allows for the synthesis of C1-deuterated 3-formylindoles. nih.gov Phenyliodine(III) bis(trifluoroacetate) (PIFA) has also been used to mediate the synthesis of indoline (B122111) derivatives in a metal-free amidohydroxylation reaction. nih.gov
| Catalyst/Reagent | Starting Materials | Product | Yield | Reference |
| Rose Bengal / Visible Light | Indole, TMEDA, O2 | Indole-3-carboxaldehyde | Varies | acs.org |
| Deuterated Glyoxylic Acid / Visible Light | Indole, Air (O2) | C1-Deuterated 3-formylindole | High D-incorporation | nih.gov |
| Phenyliodine(III) bis(trifluoroacetate) | N-Acyl-o-alkenylaniline | Indoline derivative | Not specified | nih.gov |
Established Indole Synthesis Reactions (e.g., Leimgruber-Batcho, Bischler)
Several classic named reactions remain fundamental to the synthesis of the indole core. The Leimgruber-Batcho and Bischler indole syntheses are two such methods that provide reliable access to a wide range of indole derivatives. wikipedia.orgwikipedia.org
Leimgruber-Batcho Indole Synthesis: This two-step process is a popular alternative to the Fischer indole synthesis. wikipedia.org It begins with the reaction of an o-nitrotoluene with a formamide (B127407) acetal, such as N,N-dimethylformamide dimethyl acetal, to form an enamine. wikipedia.orgyoutube.com Subsequent reductive cyclization of the enamine, typically using a reducing agent like Raney nickel and hydrazine (B178648) or palladium on carbon with hydrogen, yields the indole. wikipedia.orgyoutube.com This method is known for its high yields and mild reaction conditions. wikipedia.org Microwave-assisted Leimgruber-Batcho reactions have also been developed to enhance reaction rates and yields. rsc.org
Bischler-Möhlau Indole Synthesis: This reaction involves the formation of a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline. wikipedia.org The reaction proceeds through the formation of an α-arylamino-ketone intermediate, which then undergoes cyclization and aromatization to give the indole product. wikipedia.org While the classical conditions can be harsh and lead to low yields, milder methods have been developed, including the use of lithium bromide as a catalyst or microwave irradiation. wikipedia.org
Approaches to Formimidoyl (Schiff Base) Linkage Formation
The formation of the formimidoyl, or Schiff base, linkage is a key step in the synthesis of this compound. This is typically achieved through the condensation of an aldehyde with a primary amine.
Condensation Reactions for Imino Ligand Construction
The most direct method for constructing the imino linkage in Schiff bases is the condensation reaction between an aldehyde and a primary amine. mdpi.combenthamdirect.comorientjchem.orgacs.orgpharmainfo.in In the context of this compound, this involves the reaction of indole-3-carboxaldehyde with 2-aminopyridine (B139424).
This reaction is often carried out in a suitable solvent, such as ethanol (B145695) or 1,4-dioxane, and can be catalyzed by a weak acid like acetic acid. mdpi.com The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). mdpi.com The resulting Schiff base can then be isolated and purified. The synthesis of various indole-based Schiff bases has been reported through this condensation method, highlighting its versatility. mdpi.combenthamdirect.comorientjchem.orgpharmainfo.in
| Aldehyde | Amine | Catalyst | Product | Reference |
| (1H)-indole-3-formaldehyde | 2-Amino-5-alkylthio-1,3,4-thiadiazole | Acetic acid | Indole Schiff base derivative | mdpi.com |
| 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | Aniline derivatives | Not specified | Indole Schiff base derivative | orientjchem.org |
| 3-Chloro-1H-indole-2-carbaldehyde | Aromatic amines | Piperidine or Au@TiO2 | Indole Schiff base | acs.org |
| 2-(5-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | Substituted aniline | Acetic acid | Indole Schiff base derivative | pharmainfo.in |
Multicomponent Reaction Strategies for Functionalized Indole Scaffolds
Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecules in a single step from three or more starting materials. arkat-usa.orgnih.govrsc.orgnih.govresearchgate.net These reactions are highly atom-economical and can be used to generate libraries of structurally diverse compounds. arkat-usa.org
While not directly forming the this compound linkage in one step, MCRs can be employed to create highly functionalized indole scaffolds that can then be further elaborated. For example, the Mannich reaction, a classic MCR, can be used to introduce aminoalkyl groups onto the indole ring, which could then be transformed into the desired formimidoyl group. arkat-usa.orgresearchgate.net More recent MCRs have been developed for the modular assembly of indole-fused heterocycles. nih.govrsc.org For instance, a one-pot reaction of indole, formaldehyde, and an amino hydrochloride can yield indole-fused oxadiazepines. nih.govrsc.org Such strategies offer a rapid and efficient way to access complex indole derivatives.
| Reaction Type | Starting Materials | Product | Reference |
| Mannich reaction | Indole, Aldehyde, Amine | Gramine derivative | arkat-usa.org |
| Indole-fused oxadiazepine synthesis | Indole, Formaldehyde, Amino hydrochloride | Indole-fused oxadiazepine | nih.govrsc.org |
| Indole-3-dihydro-coumarin synthesis | Indole, Salicylaldehyde, Meldrum's acid | Indole-3-dihydro-coumarin | nih.gov |
| 6-Indolylpyridine-3-carbonitrile synthesis | 3-Acetylindole, Aromatic aldehyde, Ethyl cyanoacetate, Ammonium (B1175870) acetate | 6-Indolylpyridine-3-carbonitrile derivative | nih.gov |
Regioselective Functionalization at the Indole C3 Position
The functionalization of the indole nucleus at the C3 position is a cornerstone for the synthesis of a vast array of indole derivatives due to the intrinsic electronic properties of the indole ring. The C3 position is the most nucleophilic and thus the most reactive site for electrophilic aromatic substitution. beilstein-journals.org This inherent reactivity is widely exploited to introduce a variety of functional groups, including the formyl group, which is a direct precursor to this compound.
Several methods have been developed for the regioselective C3-functionalization of indoles. A classic and widely used method for introducing a formyl group at the C3 position is the Vilsmeier-Haack reaction. ekb.egorgsyn.org This reaction typically employs a formylating agent generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ekb.egorgsyn.org The Vilsmeier-Haack reaction is known for its simplicity, high yields, and the high purity of the resulting indole-3-carboxaldehyde. ekb.eg
Beyond formylation, direct C-H functionalization has emerged as a powerful tool for C3-alkylation and arylation. For instance, a metal-free, Cs₂CO₃/oxone®-mediated C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols has been reported, proceeding in moderate to high yields. chemrxiv.org This method demonstrates good functional group tolerance and is applicable to various substituted indoles. chemrxiv.org Another approach involves Brønsted acid-catalyzed regioselective arylation of 2-indolylmethanols with guaiazulene, affording C3-functionalized indole derivatives in high yields and with excellent regioselectivity. rsc.org
Transition-metal catalysis also plays a significant role in C3 functionalization. Palladium-catalyzed C-H arylations of free (NH) indoles bearing a carbonyl directing group at the C3-position with aryl iodides have been demonstrated. acs.org Depending on the reaction conditions and the nature of the carbonyl group, C4-arylation or a domino C4-arylation/3,2-carbonyl migration can be achieved. acs.org Furthermore, base-controlled rhodium(III)-catalyzed regioselective C-H alkylation and annulation of 2-arylindoles with α-chloro ketones provide access to 3-substituted indoles. acs.org
The following table summarizes various methods for the regioselective functionalization of the indole C3 position.
| Reaction Type | Reagents/Catalyst | Substrate | Product | Yield (%) | Ref |
| Vilsmeier-Haack Formylation | POCl₃/DMF | Indole | Indole-3-carboxaldehyde | ~Quantitative | ekb.egorgsyn.org |
| Brønsted Acid-Catalyzed Arylation | (±)-10-camphorsulfonic acid (CSA) | 2-Indolylmethanol, Guaiazulene | C3-Guaiazulenyl Indole | 99 | rsc.org |
| Metal-Free C3-Alkylation | Cs₂CO₃/oxone® | Indole, 2-Pyridinemethanol | 3-(Pyridin-2-ylmethyl)-1H-indole | 80 | chemrxiv.org |
| Palladium-Catalyzed C4-Arylation | Pd(OAc)₂, P(o-tolyl)₃, K₂CO₃ | Indole-3-carboxaldehyde, Iodoarenes | C4-Aryl-indole-3-carboxaldehyde | Varies | acs.org |
| Rhodium-Catalyzed C3-Alkylation | [Cp*RhCl₂]₂, NaOAc | 2-Arylindole, α-Cl Ketone | 3-Alkylated-2-arylindole | 92 | acs.org |
Synthetic Routes to Pyridyl-Substituted Indole Derivatives
The synthesis of pyridyl-substituted indole derivatives, such as this compound, is most commonly achieved through the condensation of a C3-functionalized indole, typically indole-3-carboxaldehyde, with an appropriate pyridine-containing amine. This reaction forms a Schiff base, which is an imine derivative.
The formation of the imine bond in this compound involves the reaction of the carbonyl group of indole-3-carboxaldehyde with the primary amino group of 2-aminopyridine. nih.gov This condensation reaction is often catalyzed by an acid, such as acetic acid, and is typically carried out in a suitable solvent like ethanol or 1,4-dioxane. nih.gov The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). nih.gov
The general synthetic scheme for the preparation of this compound and its analogs is as follows:
Scheme 1: General Synthesis of 3-(N-2-Pyridylformimidoyl)indoles
Indole-3-carboxaldehyde reacts with a substituted 2-aminopyridine in the presence of a catalyst to yield the corresponding this compound derivative.
While direct condensation is the most straightforward approach, other strategies for synthesizing pyridyl-substituted indoles exist. These can involve building the indole ring onto a pre-existing pyridyl structure or vice-versa. For example, rhodium(III)-catalyzed three-component coupling reactions of aldehydes, 2-aminopyridines, and diazo esters can lead to the formation of pyrido[1,2-α]pyrimidin-4-ones, which are complex heterocyclic systems containing a pyridine (B92270) ring fused to a pyrimidine (B1678525) ring. nih.gov Although not a direct synthesis of the target molecule, this illustrates advanced methods for creating complex indole-pyridine systems.
Furthermore, the synthesis of more complex pyridyl-indole structures, such as pyridin[2,3-f]indole-2,4,9-triones, has been achieved from substituted quinolinediones and various amines, showcasing the versatility of synthetic approaches to this class of compounds. nih.gov
The table below outlines a typical synthesis for a Schiff base derived from indole-3-carboxaldehyde.
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield (%) | Ref |
| Indole-3-carboxaldehyde | 2-Aminopyridine | Acetic Acid/Ethanol | This compound | Not specified | nih.gov |
| Indole-3-carboxaldehyde | 2-Amino-5-alkylthio-1,3,4-thiadiazole | Acetic Acid/Ethanol or 1,4-Dioxane | Indole Schiff base with thiadiazole | Varies | nih.gov |
| 1-(Oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde | Primary Amines | Propan-2-ol | β-aminoalcohols | Varies | researchgate.net |
Ligand Design Principles Incorporating Indole and Pyridine Moieties
The design of this compound as a ligand is predicated on the strategic combination of two key heterocyclic systems: indole and pyridine. The indole ring system is a common motif in biologically active compounds and can participate in coordination through its nitrogen atom or, in some cases, the C3 position. rsc.orgnih.gov The pyridine ring, a well-known N-donor ligand, readily coordinates to metal ions. mdpi.com The imine linkage (-CH=N-) between the indole-3-carbaldehyde and 2-aminopyridine precursors provides a flexible yet defined bridge, creating a bidentate or potentially tridentate chelating ligand. cyberleninka.ru This design allows for the formation of stable chelate rings with metal ions, a fundamental principle in coordination chemistry that enhances complex stability. The electronic properties of both the indole and pyridine rings can be modulated through substitution, thereby influencing the coordination behavior and the properties of the resulting metal complexes. mdpi.com
Formation of Metal Complexes with Transition Metals
The versatile chelating nature of this compound facilitates the formation of stable complexes with a range of d-block transition metals.
Research on analogous Schiff base ligands containing indole and pyridine moieties has demonstrated their ability to coordinate with a variety of divalent and monovalent transition metal ions. For instance, complexes of a similar ligand derived from isatin (B1672199) (an indole derivative) and 2,6-diaminopyridine (B39239) have been synthesized with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). cyberleninka.ru The formation of these complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent, leading to the displacement of weakly coordinated solvent molecules or anions and the formation of the more stable chelate complex.
Palladium(II) complexes with N-heterocyclic indolyl ligands have also been successfully prepared, highlighting the affinity of palladium for such N-donor environments. mdpi.comnih.gov The synthesis of these complexes often involves the reaction of the ligand with palladium(II) acetate. mdpi.com Similarly, copper(II) readily forms complexes with ligands containing pyridine and imine functionalities. rsc.orgmdpi.com Zinc(II) complexes with (E)-N-(pyridin-2-ylmethylene)arylamines have been synthesized and structurally characterized, demonstrating the formation of stable tetrahedral or trigonal bipyramidal geometries. nih.gov While specific studies on this compound with all the listed metals are not extensively documented, the known coordination chemistry of related systems strongly suggests its capability to form stable complexes with Mn(II), Co(II), Ni(II), and Ag(I) as well. rsc.orgumn.edumdpi.comdyenamo.senih.gov
This compound is expected to primarily act as a bidentate ligand, coordinating through the nitrogen atom of the pyridine ring and the imine nitrogen atom. This coordination mode results in the formation of a stable five-membered chelate ring with the metal center. This bidentate N,N'-coordination is a common feature for ligands of this type. mdpi.comnih.gov
In certain instances, the indole nitrogen atom could also participate in coordination, leading to a tridentate coordination mode. This would be more likely with metal ions that can accommodate higher coordination numbers and in the absence of strongly competing ligands. The deprotonation of the indole NH group would facilitate its coordination to the metal center. mdpi.com Based on studies of analogous systems, tetrahedral and octahedral geometries are commonly proposed for the resulting complexes. cyberleninka.ru
The introduction of substituents on either the indole or the pyridine ring of this compound can significantly impact its coordination behavior. Electron-donating groups on the pyridine ring would increase its basicity and enhance its coordination strength. Conversely, electron-withdrawing groups would decrease the donor ability of the pyridine nitrogen. mdpi.com
Substituents on the indole ring can also influence the electronic properties and steric profile of the ligand. For example, substitution at the N1 position of the indole can prevent its involvement in coordination and can also be used to tune the solubility and other physical properties of the ligand and its complexes. mdpi.com Steric hindrance introduced by bulky substituents near the coordinating atoms can affect the geometry of the resulting metal complex and may favor the formation of complexes with lower coordination numbers. rsc.org
Structural Characterization of Metal Complexes
The definitive determination of the coordination geometry of metal complexes relies on single-crystal X-ray diffraction analysis.
While a comprehensive library of crystal structures for complexes of this compound is not available, data from closely related structures provide valuable insights into the expected coordination geometries.
For analogous Schiff base complexes, single-crystal X-ray diffraction studies have confirmed various coordination environments. For instance, palladium(II) complexes with indolyl-NNN-type ligands have been shown to adopt a slightly distorted square planar geometry. mdpi.com In these structures, the palladium center is coordinated to the indolyl nitrogen and two other nitrogen atoms from the ligand.
Zinc(II) complexes with related (E)-N-(pyridin-2-ylmethylene)arylamines have been found to exhibit both mononuclear tetrahedral and binuclear trigonal bipyramidal geometries. nih.gov In the tetrahedral complexes, the zinc atom is coordinated to the two nitrogen atoms of the Schiff base ligand and two halide anions.
Cobalt(II) and Nickel(II) complexes with a 3-(2-Pyridyl)pyrazole-based ligand, which also features a chelating pyridyl-N unit, have been shown to form distorted octahedral geometries where the metal ion is coordinated to three bidentate ligands. nih.gov
The table below summarizes representative bond lengths and angles from single-crystal X-ray diffraction analyses of complexes with related ligand systems, providing an indication of the expected structural parameters for complexes of this compound.
| Metal Ion | Ligand System | Coordination Geometry | Selected Bond Lengths (Å) | Selected Bond Angles (°) | Reference |
| Pd(II) | 2-(1-(pyridin-2-yl)ethyl)indole | Distorted Square Planar | Pd-N(indole) = 2.035(2) | N(indole)-Pd-N(py) = 163.7(1) | mdpi.com |
| Pd-N(py) = 2.041(2) | |||||
| Zn(II) | (E)-N-(pyridin-2-ylmethylene)aniline | Tetrahedral | Zn-N(py) = 2.094(2) | N(py)-Zn-N(imine) = 80.50(8) | nih.gov |
| Zn-N(imine) = 2.115(2) | Cl-Zn-Cl = 115.14(3) | ||||
| Co(II) | 1-((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)naphthalene | Distorted Octahedral | Co-N(py) = 2.138(3) - 2.164(3) | N(py)-Co-N(pz) = 78.4(1) - 79.2(1) | nih.gov |
| Co-N(pz) = 2.109(3) - 2.131(3) | |||||
| Ni(II) | 1-((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)naphthalene | Distorted Octahedral | Ni-N(py) = 2.083(2) - 2.102(2) | N(py)-Ni-N(pz) = 80.01(9) - 80.45(9) | nih.gov |
| Ni-N(pz) = 2.062(2) - 2.079(2) |
Note: The data presented in this table are from complexes with ligands structurally related to this compound and are intended to be illustrative.
Spectroscopic Investigations for Elucidating Coordination Modes (e.g., NMR, FT-IR, Mass Spectrometry in Context)
Spectroscopic methods are indispensable for characterizing coordination compounds, providing critical insights into the ligand's binding mode to a metal center. For this compound, a combination of FT-IR, NMR, and mass spectrometry would be employed to confirm the formation of a complex and determine its structure.
FT-IR Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the coordination of a ligand to a metal ion by observing shifts in the vibrational frequencies of specific functional groups. In the context of this compound, the most diagnostic band is that of the imine (C=N) stretching vibration. In the free ligand, this peak is expected in the 1603-1626 cm⁻¹ region. rsc.org Upon coordination of the imine nitrogen to a metal ion, the electron density in the C=N bond is reduced, typically causing a shift of this band to a lower frequency (wavenumber). rsc.org This shift is a primary indicator of successful complexation.
Additionally, changes in the vibration bands of the pyridine and indole rings can provide further evidence of coordination. The C=C and C=N stretching vibrations within the pyridine ring, usually found around 1590 cm⁻¹, would likely shift upon coordination of the pyridine nitrogen. rsc.org The appearance of new, weak bands in the far-infrared region (typically 400-600 cm⁻¹) can often be assigned to the formation of new metal-nitrogen (M-N) bonds, directly confirming the coordination. rsc.org The N-H stretching vibration of the indole group, typically observed as a sharp band around 3406 cm⁻¹, would be monitored to see if it participates in coordination or subsequent supramolecular interactions. researchgate.net
| Functional Group | Typical Wavenumber (cm⁻¹) - Free Ligand | Expected Shift upon Coordination | Rationale |
| Indole N-H Stretch | ~3406 researchgate.net | Minimal shift if not coordinated | Indicates the indole NH is not directly bonded to the metal center. |
| Imine C=N Stretch | ~1620 rsc.org | Shift to lower frequency (e.g., 1590-1610 cm⁻¹) | Reduction of bond order due to electron donation from N to metal. rsc.org |
| Pyridine C=N/C=C Stretch | ~1590 rsc.org | Shift to higher or lower frequency | Perturbation of the aromatic system upon N-coordination. rsc.org |
| Metal-Nitrogen (M-N) Stretch | N/A | Appearance of new band(s) (e.g., 450-530 cm⁻¹) | Direct evidence of the formation of a coordinate bond. rsc.org |
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is crucial for determining the solution-state structure of diamagnetic coordination compounds. The coordination of the ligand to a metal center induces significant changes in the chemical shifts of nearby protons and carbons.
In the ¹H NMR spectrum of a complex of this compound, the protons closest to the coordinating nitrogen atoms would experience the most substantial downfield shifts due to the deshielding effect of the metal ion. Specifically, the imine proton (CH=N) and the protons on the pyridine ring (especially the proton at the 6-position) would be diagnostic. A significant downfield shift of these signals in the complex's spectrum compared to the free ligand's spectrum would confirm a bidentate coordination mode involving the pyridyl and imine nitrogens. The chemical shift of the indole N-H proton would also be informative; a lack of significant change would suggest it remains uncoordinated. mdpi.com
Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for characterizing coordination complexes, as it can transfer intact charged species from solution to the gas phase with minimal fragmentation. mdpi.com This method is used to confirm the molecular weight and composition of the synthesized complexes. For a neutral complex, one might observe the protonated molecular ion, [M+H]⁺, or adducts with solvent or salt cations like [M+Na]⁺. For charged complexes, the molecular ion itself would be detected. The isotopic pattern of the molecular ion peak is also highly diagnostic, as it must match the theoretical pattern calculated based on the natural abundance of the isotopes of all atoms in the complex, including the metal. jneonatalsurg.com
Supramolecular Assembly and Aggregation in Coordination Compounds
Beyond the primary coordination sphere, individual metal complexes of this compound can interact with each other through non-covalent forces to form higher-order supramolecular assemblies. These interactions, which include hydrogen bonding and π-π stacking, dictate the crystal packing and can lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. nih.govmdpi.com
The this compound ligand is well-suited for promoting such assemblies. The indole N-H group is a potent hydrogen bond donor. If this group does not participate in direct coordination to the metal center, it is available to form intermolecular hydrogen bonds with suitable acceptors on adjacent molecules, such as counter-ions (e.g., nitrate (B79036), chloride) or coordinated water molecules. nih.gov These interactions can link the complexes into well-defined chains or layers.
Catalytic Applications of 3 N 2 Pyridylformimidoyl Indole and Its Metal Complexes
Role in Organic Transformation Catalysis
Metal complexes derived from 3-(N-2-Pyridylformimidoyl)indole have demonstrated significant catalytic activity in a range of organic transformations. The strategic placement of the pyridyl and imine nitrogen atoms allows for the formation of stable chelate complexes with various transition metals, particularly palladium. These complexes serve as efficient catalysts for reactions involving the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, oxidative transformations of the indole (B1671886) core, C-H activation and silylation reactions, and complex cascade and multicomponent reaction strategies.
C-C and C-N Bond Formation Reactions
The construction of C-C and C-N bonds is fundamental to the synthesis of complex organic molecules. Palladium complexes incorporating indolyl-based ligands have proven to be highly effective in catalyzing cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comnih.govresearchgate.net These reactions are powerful tools for the formation of biaryl structures and other coupled products. mdpi.comnih.govresearchgate.netnih.gov
In a study investigating the catalytic activity of palladium complexes with N-heterocyclic indolyl ligands, it was found that the nature and position of the heterocyclic substituents on the indole ring significantly influence the catalytic efficiency. mdpi.comnih.gov For instance, palladium complexes bearing pyridinyl functionalities at both the 2- and 7-positions of the indole ring exhibited superior activity in Suzuki coupling reactions compared to those with other substitution patterns. nih.gov The optimized conditions for these reactions often involve the use of a palladium catalyst precursor, a suitable base such as potassium carbonate, and an appropriate solvent like toluene. mdpi.comnih.gov
The scope of these C-C bond-forming reactions is broad, allowing for the coupling of various aryl halides with phenylboronic acid to produce the corresponding biaryl products in high yields. mdpi.comnih.gov The efficiency of these catalytic systems underscores the importance of ligand design in modulating the reactivity of the metal center. nih.gov
Similarly, palladium-catalyzed C-N bond formation has been successfully employed in the synthesis of N-substituted 7-azaindoles. beilstein-journals.org These reactions, which couple N-substituted 4-bromo-7-azaindoles with a variety of amides, amines, and amino acid esters, proceed efficiently in the presence of a palladium catalyst, a phosphine (B1218219) ligand such as Xantphos, and a base. beilstein-journals.org The choice of base and solvent is crucial for achieving high yields and selectivity. beilstein-journals.org
Table 1: Suzuki Coupling Reaction Catalyzed by Palladium Indolyl Complexes
| Entry | Aryl Halide | Catalyst | Base/Solvent | Conversion (%) |
|---|---|---|---|---|
| 1 | 4-Bromoacetophenone | Complex 3 | K2CO3/Toluene | 98 |
| 2 | 4-Bromoacetophenone | Complex 4 | K2CO3/Toluene | 94 |
| 3 | 4-Bromoanisole | Complex 3 | K2CO3/Toluene | Low |
| 4 | 4-Chloroacetophenone | Complex 3 | K2CO3/Toluene | Trace |
Data sourced from studies on palladium indolyl complexes in Suzuki reactions. mdpi.comnih.gov
Oxidative Transformations of Indoles
The oxidation of indoles is a critical transformation that yields a variety of valuable nitrogen-containing compounds, including 2-oxindoles, which are important structural motifs in many biologically active molecules. nih.gov Traditional oxidation methods often rely on stoichiometric amounts of hazardous oxidants. nih.gov The development of catalytic, greener oxidation protocols is therefore highly desirable. nih.gov
While direct examples of this compound in this specific transformation are not detailed in the provided context, the broader field of indole oxidation highlights the importance of catalytic methods. nih.gov For instance, halide catalysis using oxone as a terminal oxidant has been shown to be a general and efficient method for various oxidative reactions of indoles. nih.gov These reactions include the oxidative rearrangement of tetrahydro-β-carbolines, the oxidation of indoles to 2-oxindoles, and the Witkop oxidation. nih.gov
The oxidative coupling of indoles with 3-oxindoles, often promoted by reagents like cerium ammonium (B1175870) nitrate (B79036) (CAN), represents another important C-C bond-forming reaction that proceeds through an oxidative mechanism. researchgate.net This type of transformation is crucial for the synthesis of complex indole alkaloids. researchgate.net
C-H Activation and Silylation Reactions
Direct C-H activation is a powerful strategy for the functionalization of otherwise inert C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.net Palladium catalysis has been instrumental in the development of C-H activation methodologies for indoles. researchgate.netmdpi.com For example, palladium(II)-catalyzed C-H activation of styrylindoles has been utilized for the regioselective synthesis of functionalized carbazoles. researchgate.net
In the context of this compound, the directing group capability of the pyridyl-imine moiety is poised to facilitate regioselective C-H activation at the C2 or C4 positions of the indole ring. While specific examples with this exact ligand are not provided, the principle of directed C-H activation is well-established for similar indole derivatives. nih.gov
Furthermore, palladium-catalyzed C-H silylation of 1-(2-iodophenyl)-1H-indoles has been developed, using Pd(OAc)2 as the catalyst and hexamethyldisilane (B74624) as the silyl (B83357) source. nih.gov This reaction proceeds via an intramolecular C-H activation mechanism. nih.gov The hydrosilylation of pyridines, another related transformation, can be catalyzed by ruthenium complexes, leading to the formation of N-silyl-1,4-dihydropyridines. researchgate.net
Cascade and Multicomponent Reaction Strategies
Cascade and multicomponent reactions offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps into a single synthetic operation. nih.govnih.govrsc.org These strategies are particularly valuable for the rapid construction of complex molecular architectures from simple starting materials.
The indole framework is a common participant in such reactions. For instance, metal-free three-component cascade reactions involving 2,3-diketoesters have been developed for the synthesis of 5-vinyl-pyrrole and 4-hydroxy-indole derivatives. nih.gov Similarly, a three-component condensation of 2-unsubstituted imidazole (B134444) N-oxides, 3-ketonitriles, and aldehydes provides a route to functionalized imidazole derivatives. rsc.org
Palladium-catalyzed domino reactions have been effectively used to synthesize 3,n-fused tricyclic indole skeletons. mdpi.com These reactions can proceed through various pathways, including intramolecular Heck reactions and α-arylation of ketones. mdpi.com Asymmetric dearomatization of indoles can also be achieved through cascade reactions, leading to the construction of polycyclic spiroindolines. researchgate.net
Mechanistic Investigations of Catalytic Processes
A thorough understanding of the reaction mechanism is crucial for the optimization of existing catalytic systems and the rational design of new, more efficient catalysts.
Elucidation of Metal-Catalyzed Reaction Mechanisms (e.g., Palladium-Hydride Insertion, Aminopalladation)
For reactions involving alkenes, mechanisms such as palladium-hydride insertion and aminopalladation are often invoked. In the reductive cyclization of β-nitrostyrenes to form indoles, a proposed mechanism involves the reduction of the nitro group to a nitroso group, followed by electrophilic attack on the arene. mdpi.com Palladium is thought to play a role in both the reduction and potentially the cyclization step. mdpi.com
A divalent palladium-catalyzed tandem cyclization-coupling reaction of allenyl N-tosylcarbamates and acrolein is proposed to proceed through an intramolecular aminopalladation of the allene, followed by insertion of the alkene and subsequent protonolysis of the C-Pd bond. nih.gov
Table 2: Key Mechanistic Steps in Palladium-Catalyzed Reactions
| Mechanistic Step | Description | Relevant Reaction Type |
|---|---|---|
| Oxidative Addition | Addition of a substrate (e.g., aryl halide) to the metal center, increasing its oxidation state. | Suzuki-Miyaura Coupling nih.govdocumentsdelivered.com |
| Transmetalation | Transfer of an organic group from one metal to another. | Suzuki-Miyaura Coupling nih.gov |
| Reductive Elimination | Formation of a new bond between two ligands on the metal, with a decrease in the metal's oxidation state. | Suzuki-Miyaura Coupling nih.gov |
| Aminopalladation | Intramolecular or intermolecular addition of an amine and palladium across a C=C or C≡C bond. | Cyclization of Allenyl N-Tosylcarbamates nih.gov |
| Palladium-Hydride Insertion | Insertion of an alkene or alkyne into a palladium-hydride bond. | Heck Reaction |
Computational and Theoretical Investigations of 3 N 2 Pyridylformimidoyl Indole
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a novel compound like 3-(N-2-Pyridylformimidoyl)indole, DFT studies would provide fundamental insights into its chemical behavior.
Electronic Structure and Reactivity Analysis
This analysis would typically involve the calculation of various electronic properties to predict the molecule's reactivity. Key parameters such as the distribution of electron density, electrostatic potential maps, and global reactivity descriptors (e.g., chemical potential, hardness, and electrophilicity) would be determined. These findings help in identifying the most reactive sites within the molecule for nucleophilic or electrophilic attack.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a critical component of understanding chemical reactivity. youtube.comwikipedia.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.com The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. bhu.ac.in A smaller gap generally suggests a more reactive molecule. The spatial distribution of these orbitals would reveal the likely sites for chemical reactions.
Geometry Optimization and Conformational Analysis
Before electronic properties are calculated, the molecule's three-dimensional structure must be optimized to find its most stable energetic conformation. DFT methods are used to determine bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For a flexible molecule like this compound, a conformational analysis would be performed to identify different stable isomers and their relative energies.
Theoretical Insights into Ligand-Metal Interactions
The structure of this compound, featuring both an indole (B1671886) and a pyridyl-imine moiety, suggests it could act as a ligand, binding to metal ions to form coordination complexes. Theoretical studies would investigate the nature of these ligand-metal bonds. The indole ring itself can coordinate with transition metals in various ways. nih.gov DFT calculations would be employed to determine the preferred binding sites on the ligand, the geometry of the resulting metal complex, and the strength of the coordination bonds. This analysis often includes examining the charge transfer between the ligand and the metal, which is crucial for understanding the electronic and catalytic properties of the complex. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
